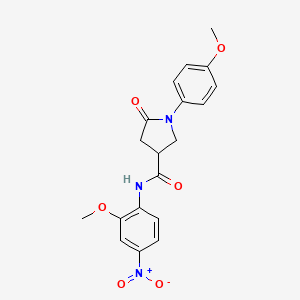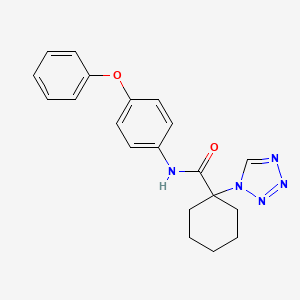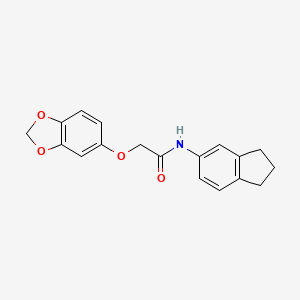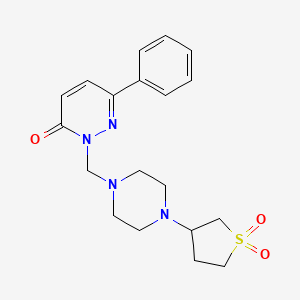![molecular formula C22H25NO6 B11017567 trans-4-[({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11017567.png)
trans-4-[({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a cyclopentachromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the hydroxycoumarin core via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . Subsequent alkylation and saponification steps yield the desired intermediate, which is then further modified using the activated ester method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
{TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
- 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
- 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(4-methylphenyl)sulfonyl]amino-3-phenylpropanoate
Uniqueness
What sets {TRANS}-4-[({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[{C}]CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c24-20(23-11-13-4-6-14(7-5-13)21(25)26)12-28-15-8-9-17-16-2-1-3-18(16)22(27)29-19(17)10-15/h8-10,13-14H,1-7,11-12H2,(H,23,24)(H,25,26) |
InChI Key |
GAMHDIDFJYINEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B11017488.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017515.png)
![4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B11017522.png)

![Dimethyl 5-({[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11017533.png)
![Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate](/img/structure/B11017536.png)

![9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11017555.png)
![methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11017556.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11017559.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11017560.png)



